

# BMS-986115: A Comparative Analysis of its Cross-reactivity with Other Secretases

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Compound of Interest		
Compound Name:	BMS-986115	
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PISCATAWAY, N.J. – November 21, 2025 – This guide provides a comparative overview of the secretase inhibitor **BMS-986115**, focusing on its cross-reactivity profile against key secretases involved in cellular signaling and disease pathology. **BMS-986115**, also known as Varegacestat, is a potent, orally bioavailable pan-Notch inhibitor that functions by targeting gamma-secretase.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

### **Introduction to Secretase Families and BMS-986115**

Secretases are a class of enzymes that cleave transmembrane proteins, playing crucial roles in a variety of physiological and pathological processes. The three main families are alpha ( $\alpha$ ), beta ( $\beta$ ), and gamma ( $\gamma$ ) secretases.

- Alpha-secretases (e.g., ADAM10) are involved in the non-amyloidogenic processing of amyloid precursor protein (APP).
- Beta-secretase (BACE1) initiates the amyloidogenic pathway by cleaving APP at the β-site.
- Gamma-secretase is a multi-protein complex responsible for the subsequent cleavage of APP to produce amyloid-beta (Aβ) peptides, and critically, for the activation of Notch receptors, which are vital for cell-fate determination.[4]



**BMS-986115** is a selective inhibitor of gamma-secretase-mediated Notch signaling.[4] It demonstrates potent inhibition of all four mammalian Notch receptors with low nanomolar IC50 values.[4][5] Specifically, it has reported IC50 values of 7.8 nM for Notch1 and 8.5 nM for Notch3.[5]

# **Cross-reactivity Profile of BMS-986115**

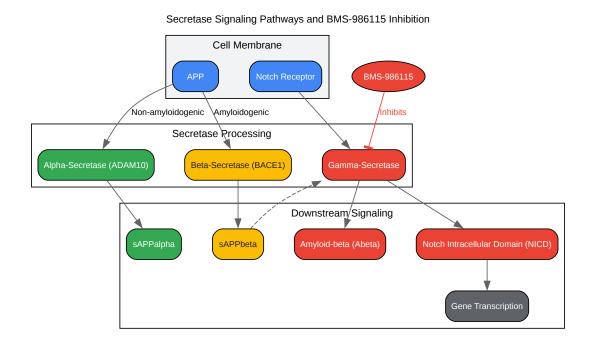
While **BMS-986115** is characterized as a "selective" gamma-secretase inhibitor, publicly available literature from extensive searches does not provide specific quantitative data (e.g., IC50 or Ki values) on its direct inhibitory activity against alpha-secretase (ADAM10) or beta-secretase (BACE1). The selectivity of **BMS-986115** is primarily described in the context of its potent, low nanomolar inhibition of the gamma-secretase/Notch signaling pathway.[4][5]

Without specific comparative data on the cross-reactivity of **BMS-986115** with alpha- and betasecretases, a quantitative comparison table of inhibitory activities cannot be constructed at this time. The following sections provide a general overview of the relevant signaling pathways and a representative experimental protocol for how such selectivity is typically determined.

## **Signaling Pathway Overview**

The processing of transmembrane proteins like APP and Notch by secretases is a critical cellular event. The diagram below illustrates the central role of gamma-secretase and the points of action for the different secretase families. **BMS-986115** directly targets the gamma-secretase complex, thereby inhibiting Notch signaling.





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BMS-986115 Inhibition of Gamma-Secretase

# Representative Experimental Protocol for Determining Secretase Selectivity

The following is a generalized protocol illustrating how the selectivity of an inhibitor like **BMS-986115** against different secretases would typically be determined using in vitro enzymatic assays. Please note, this is a representative methodology and not the specific protocol used for **BMS-986115**.







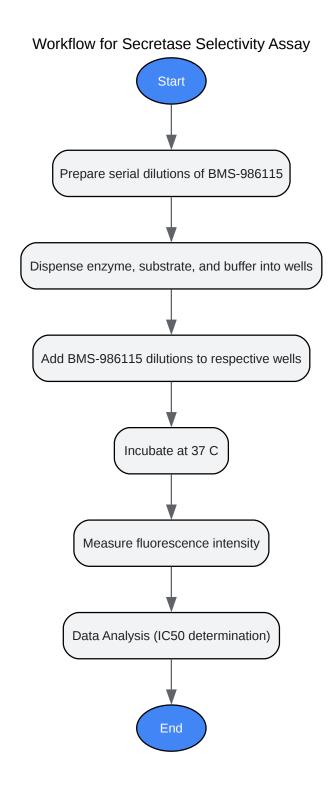
Objective: To determine the half-maximal inhibitory concentration (IC50) of **BMS-986115** against recombinant human gamma-secretase, alpha-secretase (ADAM10), and beta-secretase (BACE1).

#### Materials:

- Recombinant human gamma-secretase, ADAM10, and BACE1 enzymes.
- Fluorogenic peptide substrates specific for each secretase.
- Assay buffers specific for each enzyme.
- **BMS-986115** compound.
- 96-well microplates.
- Fluorescence plate reader.

**Experimental Workflow:** 





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Secretase Selectivity Assay Workflow



#### Procedure:

- Compound Preparation: A stock solution of BMS-986115 is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
- Assay Setup: For each secretase, the respective enzyme, fluorogenic substrate, and assay buffer are added to the wells of a 96-well plate.
- Inhibitor Addition: The various concentrations of BMS-986115 are added to the wells. Control
  wells containing no inhibitor are also included.
- Incubation: The plate is incubated at 37°C for a predetermined period to allow the enzymatic reaction to proceed.
- Fluorescence Measurement: The fluorescence intensity in each well is measured using a
  plate reader at the appropriate excitation and emission wavelengths for the fluorogenic
  substrate.
- Data Analysis: The percentage of inhibition for each concentration of **BMS-986115** is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

## Conclusion

**BMS-986115** is a potent and selective inhibitor of gamma-secretase-mediated Notch signaling, with demonstrated low nanomolar efficacy against all four Notch receptors. While its selectivity is a key feature, specific quantitative data on its cross-reactivity with other secretases, such as alpha-secretase and beta-secretase, is not readily available in the public domain. The provided information summarizes the current understanding of **BMS-986115**'s mechanism of action and offers a framework for how its selectivity profile would be experimentally determined. Further studies would be required to definitively quantify the cross-reactivity of **BMS-986115** with other secretase families.

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